N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic compound combining an indole moiety with a sulfanylidene-quinazolinone core linked via a hexanamide chain. The indole group is critical for bioactivity, as seen in melatonin derivatives and kinase inhibitors , while the quinazolinone scaffold is associated with enzyme inhibition (e.g., PfCDPK1 in Plasmodium falciparum) .
Properties
CAS No. |
438574-71-1 |
|---|---|
Molecular Formula |
C24H26N4O2S |
Molecular Weight |
434.56 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
InChI Key |
LLFIHSWZMQQIOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as tryptamine, the indole ring is constructed through cyclization reactions.
Quinazoline Synthesis: The quinazoline ring is synthesized separately, often starting from anthranilic acid derivatives.
Coupling Reaction: The indole and quinazoline intermediates are then coupled through a series of condensation reactions, typically involving amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl groups present in the quinazoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives of the quinazoline moiety.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a lead candidate for developing new drugs targeting various diseases, particularly cancer. Its structural characteristics allow it to potentially modulate cellular signaling pathways, which are crucial in cancer progression.
Case Studies:
- Anticancer Activity: Preliminary studies indicate that derivatives of quinazoline compounds exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide may enhance these effects due to its indole component, which is known for its bioactivity against cancer cell lines .
Chemical Research
The compound serves as a valuable subject for structure–activity relationship (SAR) studies, helping researchers understand how modifications to the structure can affect biological activity.
Research Techniques:
- Molecular Docking: Computational methods are utilized to predict the binding affinity of this compound to various receptors or enzymes. This helps identify potential therapeutic targets and optimize lead compounds for better efficacy .
- In Vitro Assays: Laboratory experiments assess the biological effects of the compound on different cell lines, providing insights into its mechanism of action and therapeutic potential .
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are crucial for elucidating its pharmacological profile.
Binding Affinity:
The compound's ability to bind to specific enzymes or receptors can be measured using various biochemical assays, which inform further development efforts and potential clinical applications .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The quinazoline moiety may bind to DNA or RNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mechanistic and Pharmacokinetic Insights
Anti-Parasitic Activity: Compound A (indole-ethyl-hexanamide) inhibits melatonin-mediated Plasmodium synchronization, suggesting interference with host signaling pathways . The addition of the sulfanylidene-quinazolinone group in the target compound may enhance PfCDPK1 inhibition, as quinazolinones are known ATP-competitive kinase inhibitors .
Morpholinyl substitution () introduces a polar group, likely enhancing aqueous solubility and pharmacokinetics .
Indole Positioning :
- Indole at C3 (target compound) vs. C5 () alters steric and electronic interactions with targets. C3 substitution is common in melatonin analogs, favoring receptor binding .
Hexanamide Chain :
- Chain length and terminal groups influence bioavailability. For example, BA98457’s morpholinyl group may prolong half-life via hydrogen bonding , while tetrahydroacridinyl derivatives () could exhibit off-target effects due to planar aromatic systems.
Research Findings and Limitations
- Compound A’s IC50 against Plasmodium is unreported .
- Synthetic Challenges: and highlight complex synthesis routes for indole-quinazolinone hybrids, including gold-catalyzed ring-opening reactions and multi-step purifications, which may limit scalability .
- Data Gaps: No comparative studies explicitly evaluate the target compound against its analogs. Biological assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate its superiority.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a novel compound that combines structural elements from indoles and quinazolines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C24H26N4O2S
- Molecular Weight : 434.56 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the compound's antitumor potential , particularly against various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects on:
- A549 (lung cancer)
- MCF7 (breast cancer)
- PC3 (prostate cancer)
In vitro assays indicated that the compound exhibits a low minimum inhibitory concentration (MIC), suggesting potent activity against rapidly dividing cancer cells compared to non-tumor cells .
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation : The compound interferes with critical cellular pathways involved in tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
The compound's interaction with specific proteins involved in signaling pathways has been explored through molecular docking studies, indicating strong binding affinities that may contribute to its biological effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with other biologically active compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative | Anticancer agent |
| Erlotinib | Quinazoline derivative | EGFR inhibitor |
| Indomethacin | Indole derivative | Anti-inflammatory |
| N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo... | Indole & quinazoline moieties | Antitumor activity |
This table illustrates that while several compounds exhibit significant biological activities, the combination of indole and quinazoline structures in this compound may enhance its efficacy and selectivity against certain targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Antitumor Studies : A series of quinazoline derivatives were synthesized and tested for their antitumor activities. Compounds similar to N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo...) showed promising results against melanoma and ovarian cancer cell lines, indicating a trend where structural modifications can lead to enhanced biological activity .
- Antimicrobial Activity : Some derivatives exhibited antimicrobial properties against strains such as MRSA, showcasing the broad spectrum of biological activity associated with indole and quinazoline derivatives .
Q & A
Q. How can AI enhance experimental design for derivatives of this compound?
- Methodological Answer : Implement AI-driven platforms for:
- Retrosynthesis Prediction : Use tools like IBM RXN for pathway optimization.
- Process Automation : Integrate robotic liquid handlers with AI algorithms (e.g., Bayesian optimization) to screen reaction conditions.
- Data Integration : Train neural networks on spectral databases to predict NMR/IR profiles of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
